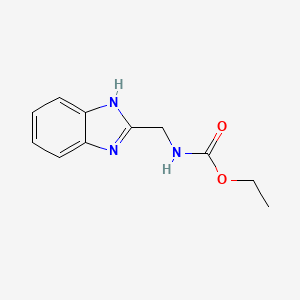

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The overall reaction can be summarized as follows:

Formation of Intermediate: o-Phenylenediamine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

化学反応の分析

Types of Reactions

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound.

Substitution: Substituted benzimidazole derivatives with various functional groups.

科学的研究の応用

Based on the search results, "ethyl (1H-benzimidazol-2-ylmethyl)carbamate" is related to benzimidazole derivatives, which have various applications, particularly in treating infections and inflammation .

Scientific Research Applications

Treatment of Infections:

- Helminth Infections: Benzimidazoles are used in veterinary and human medicine to treat helminthic infections . Alkyl [5-[amino(phenyl)methyl]-1H-benzimidazol-2-yl]carbamates are more soluble compared to previous compounds, offering greater flexibility in preparing oral and parenteral pharmaceutical dosage forms . These compounds are useful in treating helminthic infections in mammals that harbor both filarial and intestinal worms. Active anthelmintic agents like diethylcarbamazine, suramin, albendazole, mebendazole, and ivermectin can be combined with these compounds . Intestinal helminths that cause disease in mammals include Enterobius vermicularis (pinworm), Trichuris trichiura (whipworm), Ascaris lumbricoides (large common roundworm), Ancylostoma duodenale (common hookworm), Necator Americanus (American hookworm), and Strongyloides Stercoralis .

- Antimicrobial activities: Benzimidazole derivatives have antibacterial activities against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties:

- Benzimidazole derivatives, such as MBPHYD and MBNHYD, possess significant anti-inflammatory properties and good oral bioavailability . These findings encourage further investigation into new anti-inflammatory benzimidazoles for application against various disease conditions .

Antitumor activities:

- Recombinant human PDCD5 protein in combination with chemotherapy drugs has potent antitumor effects on chronic myelogenous leukemia K562 cells in vitro and in vivo .

Methods of treating infections:

- Methods of treating helminth infections in a mammal comprise administering to a mammal in need of such treatment an anthelmintically effective amount of a compound having the structural formula III in combination with a pharmaceutically acceptable carrier .

- Methods of treating filarial infections in a mammal comprise administering to a mammal in need of such treatment an antifilarially effective amount of a compound having the structural formula III in combination with a pharmaceutically acceptable carrier .

作用機序

The mechanism of action of ethyl (1H-benzimidazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the synthesis of nucleic acids or disrupt cellular processes, resulting in antimicrobial or anticancer activity.

類似化合物との比較

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate can be compared with other benzimidazole derivatives, such as:

- Mthis compound

- Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate

- Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate

These compounds share similar structural features but may differ in their biological activities and applications. This compound is unique due to its specific substituents and the resulting biological properties.

生物活性

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target Sites

Carbendazim primarily targets various tissues including the liver, male germ cells, blood, and the thyroid gland. Its action is largely attributed to its ability to bind to tubulin proteins, which disrupts microtubule assembly during cell division. This interference leads to aneuploidy due to the missegregation of chromosomes during mitosis.

Biochemical Pathways

The compound has been shown to initiate and exacerbate immunotoxicity through mutations in genes that regulate immune responses. This suggests a potential role in altering immune tolerance and influencing pathological processes. Furthermore, it interacts with various enzymes and proteins, leading to significant cellular effects and changes in gene expression.

Pharmacological Effects

Antimicrobial Activity

Carbendazim exhibits notable antimicrobial properties. It has been studied for its efficacy against a range of microorganisms by inhibiting nucleic acid synthesis, which is critical for microbial survival .

Anticancer Properties

Research indicates that carbendazim may function as an effective anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HT-29), and breast (MDA-MB-231) cancer cells. The compound's mechanism involves inhibition of topoisomerase enzymes and interference with DNA replication processes . In vitro studies have reported IC50 values as low as 8.5 µM against murine melanoma cells, highlighting its potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of benzimidazole derivatives, carbendazim was found to effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism was linked to its ability to disrupt nucleic acid metabolism in these organisms.

- Cytotoxicity in Cancer Models : A series of experiments conducted on various cancer cell lines demonstrated that carbendazim could significantly reduce cell viability. For instance, treatment with carbendazim resulted in a dose-dependent decrease in viability for MDA-MB-231 cells, with IC50 values indicating substantial potency against this breast cancer model .

- In Vivo Studies : Animal models have also been utilized to assess the pharmacokinetics and safety profile of carbendazim. Studies showed that after administration at doses of 1000 mg/kg body weight, approximately 10-15% was excreted unchanged in feces, indicating a moderate absorption rate.

特性

IUPAC Name |

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTZPCXYWLUTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。